molecular formula C13H11NO2 B8770511 2-Methoxy-5-(pyridin-3-yl)benzaldehyde

2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Cat. No. B8770511
M. Wt: 213.23 g/mol
InChI Key: HMZWDPWMRPUPLY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyridin-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-(pyridin-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(pyridin-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxy-5-(pyridin-3-yl)benzaldehyde

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-methoxy-5-pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-5-4-10(7-12(13)9-15)11-3-2-6-14-8-11/h2-9H,1H3

InChI Key

HMZWDPWMRPUPLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The title compound was prepared by employing the method described in Example 111, Step A with (3-formyl-4-methoxyphenyl)-boronic acid and the commercially available 3-bromopyridine. NMR (400 MHz, CDCl3): δ 10.53 (s, 1H), 8.89 (d, 1H, J=2 Hz), 8.63 (dd, 1H, J=5,1 Hz), 8.10 (dt, 1H, J=8,2 Hz), 8.09 (d, 1H, J=2 Hz), 7.83 (dd, 1H, J=9,2 Hz), 7.56 (dd, 1H, J=8,5 Hz), 7.17 (d, 1H, J=9 Hz), 4.02 (s, 3H). Mass spectrum (NH3 /CI): 214 (M+1).
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Synthesis routes and methods III

Procedure details

N1 is prepared according to a method similar to Method A. Commercially available 3-formyl-4-methoxyphenylboronic acid (1.66 g, 9.22 mmol) is dissolved in 56 mL toluene and 14 mL ethanol. 3-Bromopyridine (0.98 mL, 10.2 mmol) is added followed by cesium carbonate (3.0 g, 9.21 mmol). Nitrogen is bubbled through the mixture for 10 minutes, then palladium tetrakistriphenylphosphine (0.53 g, 0.46 mmol) is added and nitrogen bubbling is resumed for another ten minutes. The mixture is heated to reflux for 5 hours. The mixture is allowed to cool and is filtered through Celite. The Celite pad is washed with ethyl acetate and methylene chloride. The filtrate is pumped dry and the residue is chromatographed on silica gel using a gradient elution of methanol/methylene chloride. 2-Methoxy-5-pyridin-3-yl-benzaldehyde (N1) is obtained (0.635 g, 2.98 mmol; 32% yield).
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1.66 g
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3 g
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palladium tetrakistriphenylphosphine
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14 mL
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